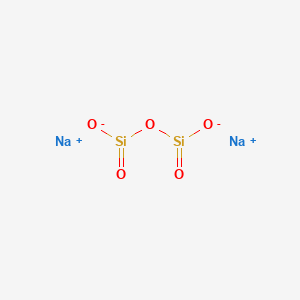
Disodium disilicate
Overview
Description
Disodium disilicate, also known as sodium disilicate, is an inorganic compound with the chemical formula Na₂Si₂O₅. It is a member of the sodium silicate family and is commonly used in various industrial applications due to its unique chemical properties. This compound is typically found as a white, crystalline powder that is soluble in water. It is known for its ability to act as a buffering agent, corrosion inhibitor, and detergent builder.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium disilicate can be synthesized through several methods. One common approach involves the reaction of sodium carbonate (Na₂CO₃) with silicon dioxide (SiO₂) at high temperatures. The reaction can be represented as follows:
Na2CO3+2SiO2→Na2Si2O5+CO2
This reaction typically occurs in a furnace at temperatures ranging from 800°C to 1000°C.
Industrial Production Methods
In industrial settings, this compound is often produced using a spray drying method. A water solution of sodium silicate with a concentration of 15-30% is spray-dried with hot air to form powdered amorphous sodium disilicate. This powdered form is then dewatered in a rotary kiln and sintered in a crystallizing kiln to form crystalline this compound . This method is energy-efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Disodium disilicate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form silicic acid and sodium hydroxide.
Na2Si2O5+H2O→2NaOH+H2Si2O5
Acid-Base Reactions: this compound reacts with acids to form silicic acid and the corresponding sodium salt.
Na2Si2O5+2HCl→2NaCl+H2Si2O5
Oxidation-Reduction: While this compound itself is not typically involved in redox reactions, it can act as a catalyst in certain oxidation processes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, hydrochloric acid, and other mineral acids. The reactions typically occur under ambient conditions, although elevated temperatures may be required for certain processes.
Major Products Formed
The major products formed from reactions involving this compound include silicic acid, sodium hydroxide, and various sodium salts, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Disodium disilicate has a wide range of applications in scientific research, including:
Chemistry: It is used as a buffering agent and a source of silica in various chemical reactions.
Biology: this compound is used in the preparation of biological buffers and as a stabilizing agent in enzyme reactions.
Medicine: It is used in the formulation of certain pharmaceutical products due to its buffering and stabilizing properties.
Industry: this compound is widely used in the detergent industry as a builder to enhance the cleaning efficiency of detergents.
Mechanism of Action
The mechanism of action of disodium disilicate primarily involves its ability to act as a buffering agent. It helps maintain a stable pH in various chemical and biological systems by neutralizing acids and bases. In industrial applications, this compound prevents corrosion by forming a protective layer on metal surfaces, thereby inhibiting the oxidation process.
Comparison with Similar Compounds
Disodium disilicate is often compared with other sodium silicates, such as sodium metasilicate (Na₂SiO₃) and sodium orthosilicate (Na₄SiO₄). While all these compounds share similar chemical properties, they differ in their silica-to-sodium ratios and specific applications:
Sodium Metasilicate: Has a higher silica content and is commonly used in industrial cleaning agents and concrete treatments.
Sodium Orthosilicate: Has a lower silica content and is used in specialized applications such as refractory materials and adhesives.
This compound is unique in its balanced silica-to-sodium ratio, making it versatile for a wide range of applications.
Properties
IUPAC Name |
disodium;oxido-[oxido(oxo)silyl]oxy-oxosilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.O5Si2/c;;1-6(2)5-7(3)4/q2*+1;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEVSCYDUYRAAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)O[Si](=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2O5Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1344-09-8 (Parent) | |
| Record name | Sodium disilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013870285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50891889 | |
| Record name | Disodium disilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White powder or lumps; [BDH Laboratory Supplies MSDS] | |
| Record name | Silicic acid (H2Si2O5), sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium disilicate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20652 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13870-28-5 | |
| Record name | Sodium disilicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013870285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H2Si2O5), sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium disilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium disilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM DISILICATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W64N8HUI60 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[4-(dimethylaminomethyl)phenyl]-diphenylmethanol](/img/structure/B77235.png)


